molecular formula C10H13NO2S B2414563 Methyl 4-amino-3-(ethylthio)benzoate CAS No. 1557324-26-1

Methyl 4-amino-3-(ethylthio)benzoate

Cat. No. B2414563
CAS RN: 1557324-26-1
M. Wt: 211.28
InChI Key: BKSIEBMZZMWFRG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(ethylthio)benzoate (M4A3ETB) is an organic compound that has found applications in a variety of fields, ranging from chemical synthesis to scientific research. The compound has been studied extensively, and its chemical and biochemical properties have been characterized.

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

One study explored the hydrogen-bonded supramolecular structures of related compounds, demonstrating the capacity for constructing complex molecular architectures through specific bonding interactions, which could be relevant for the design of new materials or molecular recognition processes (Portilla et al., 2007).

Ortho-Alkylation Processes

Research on the ortho-alkylation of anilines, including ethyl 4-amino-3-methylbenzoate, highlights the chemical reactivity and potential for creating varied molecular structures, providing insights into synthetic routes that could be applicable to Methyl 4-amino-3-(ethylthio)benzoate (Gassman & Gruetzmacher, 2003).

Nonlinear Optical Properties

A study on the synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate pointed out the compounds' significant nonlinear optical properties, suggesting potential applications in optical limiting and photonics (Abdullmajed et al., 2021).

Radical Transfer Addition

The novel use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent for acyl unit introduction via xanthate transfer radical addition to olefins has been documented. Such chemical transformations highlight a route for molecular synthesis and modification, potentially relevant for this compound (Bagal et al., 2006).

Corrosion Inhibition

Triazole derivatives, related to the chemical structure of this compound, have been investigated for their corrosion inhibition behavior on copper, showcasing the potential of similar compounds in protecting metals from corrosion in acidic environments (Sudheer & Quraishi, 2013).

Antibacterial Agents

New quinazoline compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for their antibacterial and antifungal activities, indicating the potential of this compound derivatives as antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

methyl 4-amino-3-ethylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSIEBMZZMWFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1557324-26-1
Record name methyl 4-amino-3-(ethylsulfanyl)benzoate
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